Pyridine-4-boronic acid hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine-4-boronic acid is a boronic acid derivative and a useful building block in crystal engineering . It can also act as a catalyst to synthesize amides using carboxylic acid and amines as raw materials . It has unique properties, such as the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker .

Synthesis Analysis

Boronic acids, including Pyridine-4-boronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis

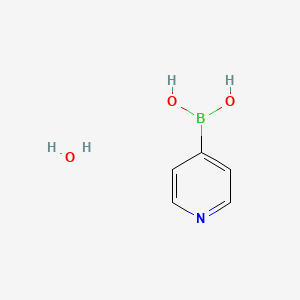

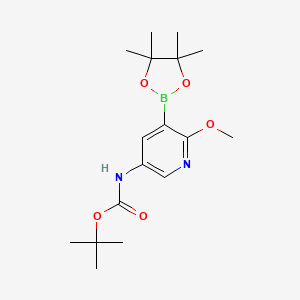

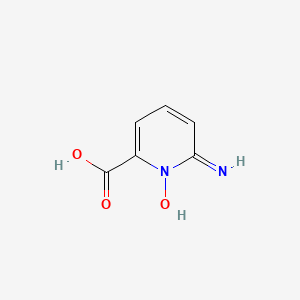

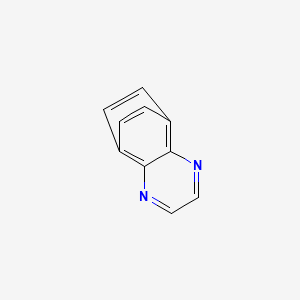

The molecular formula of Pyridine-4-boronic acid hydrate is C5H8BNO3 . Its molecular weight is 140.94 g/mol . The InChIKey is WYRIWHXERKODLJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyridine-4-boronic acid is a highly effective catalyst for amide synthesis reactions . It can be used as a candidate for Suzuki-Miyaura coupling reaction . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis

Pyridine-4-boronic acid hydrate has a molecular weight of 140.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 54.4 Ų .科学的研究の応用

Suzuki-Miyaura Coupling

Pyridine-4-boronic acid hydrate: is widely used in the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling process that forms biaryl compounds by coupling aryl halides with aryl boronic acids . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Heterocyclic Compound Synthesis

As a N-containing building block, Pyridine-4-boronic acid hydrate is instrumental in constructing heterocyclic compounds that exhibit significant biological activities . These compounds are the backbone of many drugs and are essential for the development of new therapeutic agents.

Development of Therapeutics

This compound has been utilized in the preparation of HIV-1 protease inhibitors and as potential therapeutics against cancer, targeting enzymes like PDK1 and protein kinase CK2 . These inhibitors are crucial in the treatment of diseases and in the study of enzyme functions.

Crystal Engineering

In crystal engineering, Pyridine-4-boronic acid hydrate serves as a building block due to its ability to form hydrogen bonds and interact with metal ions . This property is essential for designing and synthesizing novel materials with desired structural and functional characteristics.

Catalyst for Amide Synthesis

The compound acts as a catalyst in amide synthesis reactions , promoting dehydrative condensation between carboxylic acids and amines . This reaction is fundamental in peptide bond formation and protein synthesis, which are central to biochemistry and drug design.

Sensing Applications

Pyridine-4-boronic acid hydrate: is also used in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . These interactions are exploited in the development of sensors for detecting sugars, alcohols, and other important biological and environmental analytes.

特性

IUPAC Name |

pyridin-4-ylboronic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWHXERKODLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674660 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-4-boronic acid hydrate | |

CAS RN |

1256355-27-7 |

Source

|

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1-Methyl-5-oxo-2-pyrazolin-3-yl)carbonyl]amino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt](/img/structure/B594940.png)